HBV DNA Polymerase Inhibitory Potency: Direct Ranking Against Five 3'-Fluoro-Dideoxyuridine Triphosphate Analogs in a Single Study
In a head-to-head panel of thymidine triphosphate analogs tested against DNA polymerase activity in isolated HBV particles, 2',3'-dideoxy-3'-fluoro-5-bromouridine triphosphate demonstrated an ID50 of 1.00 μM. This potency positions it between the most potent analog in the series, the 5-vinyl derivative (ID50 = 0.25 μM), and the least potent, the unsubstituted parent 2',3'-dideoxy-3'-fluorouridine triphosphate (FddUTP, ID50 ≈ 25 μM), and directly comparable to the 5-bromovinyl (ID50 = 0.80 μM) and 4-thiothymidine (ID50 = 0.80 μM) analogs [1]. This quantitative ranking, derived from a single internally controlled experiment, provides unequivocal evidence that the 5-bromo modification confers a defined, intermediate inhibitory profile distinct from both the highly potent 5-vinyl and 5-bromovinyl analogs and the weakly active unsubstituted compound.
| Evidence Dimension | HBV DNA polymerase 50% inhibitory dose (ID50) |
|---|---|
| Target Compound Data | ID50 = 1.00 μM |
| Comparator Or Baseline | 2',3'-dideoxy-3'-fluoro-5-vinyluridine TP (ID50 = 0.25 μM) — most potent analog; 2',3'-dideoxy-3'-fluoro-5-bromovinyluridine TP (ID50 = 0.80 μM); 2',3'-dideoxy-3'-fluoro-4-thiothymidine TP (ID50 = 0.80 μM); 2',3'-dideoxy-3'-fluorouridine TP (FddUTP, ID50 ≈ 25 μM) — least potent analog |
| Quantified Difference | 4-fold less potent than 5-vinyl analog; 25-fold more potent than unsubstituted FddUTP; essentially equipotent with 5-bromovinyl and 4-thiothymidine analogs (1.0 vs. 0.80 μM, ~1.25-fold difference) |
| Conditions | Endogenous HBV DNA polymerase activity assay in isolated viral particles; thymidine triphosphate analogue panel tested in parallel |
Why This Matters
Procurement specification for HBV polymerase inhibition studies must account for the approximately 25-fold potency range within this single chemical series, where even chemically similar 5-substituted analogs differ by up to 4-fold in ID50 values measured under identical assay conditions.
- [1] Reimer, K.; Matthes, E.; von Janta-Lipinski, M.; Meisel, H. Inhibition of Hepatitis B Virus DNA Polymerase by Thymidine Triphosphate Analogues in vitro. Antiviral Chemistry & Chemotherapy 1991, 2 (4), 249–253. DOI: 10.1177/095632029100200406. View Source
